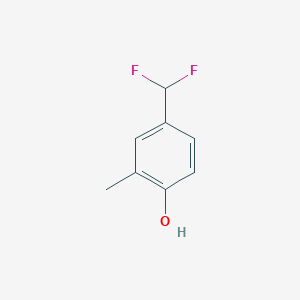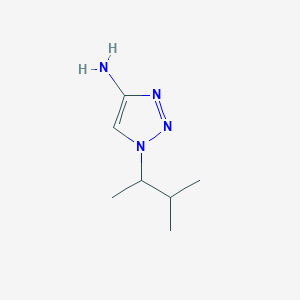
4-(Difluoromethyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-methylphenol is an organic compound that belongs to the class of difluoromethylated phenols. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methylphenol can be achieved through several methods. One common approach involves the difluoromethylation of 2-methylphenol (o-cresol) using difluoromethylating agents. For example, the reaction of 2-methylphenol with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts, such as copper or silver complexes, has been explored to enhance the efficiency and selectivity of the difluoromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can lead to a variety of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-methylphenol include:
- 4-(Trifluoromethyl)phenol
- 4-(Difluoromethyl)phenol
- 2-Methyl-4-(trifluoromethyl)phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of a difluoromethyl group and a methyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C8H8F2O |
|---|---|
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,8,11H,1H3 |
Clave InChI |
FRBKSDKRCOURDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)

![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)

![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)




methanol](/img/structure/B13186406.png)



